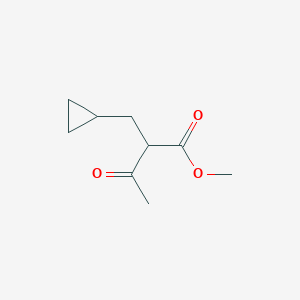
2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione typically involves the reaction of isoindole derivatives with octan-2-yl halides under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity and efficiency of the production process.
化学反应分析
Types of Reactions
2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the isoindole ring.
Reduction: Reduced isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
科学研究应用
2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Octyl cyanoacrylate: Known for its use as a tissue adhesive and fast-curing glue.
1,4-Diazabicyclo[2.2.2]octane: A nucleophilic tertiary amine base used in polymerization and organic synthesis.
Uniqueness
2-(Octan-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its isoindole core and octan-2-yl substituent, which confer distinct chemical and biological properties
属性
CAS 编号 |
5440-75-5 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC 名称 |
2-octan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C16H21NO2/c1-3-4-5-6-9-12(2)17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-12H,3-6,9H2,1-2H3 |
InChI 键 |
XHEHIHZWIAZNFX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


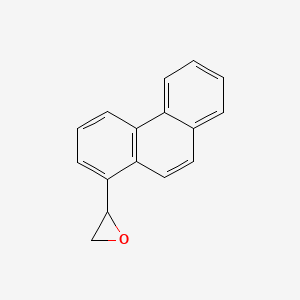
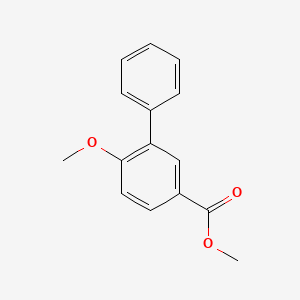

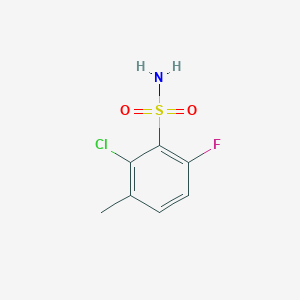
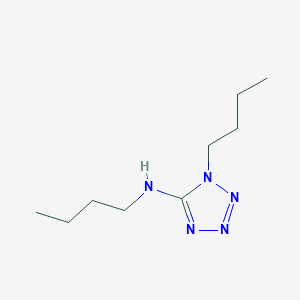
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)

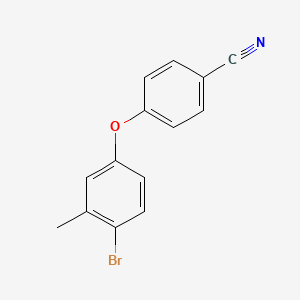

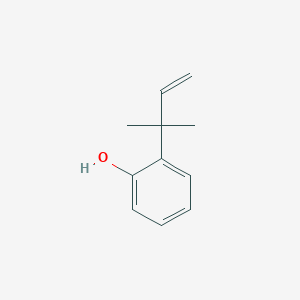
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
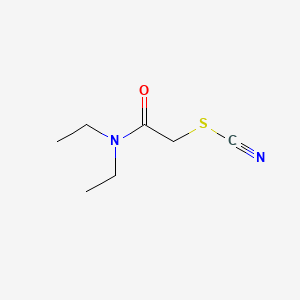
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
